2-Amino-4-(4-chlorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
CAS No.: 893295-75-5
Cat. No.: VC6761455
Molecular Formula: C26H20ClN3O3S
Molecular Weight: 489.97
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893295-75-5 |
|---|---|
| Molecular Formula | C26H20ClN3O3S |
| Molecular Weight | 489.97 |
| IUPAC Name | 2-amino-4-(4-chlorophenyl)-6-[(4-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile |
| Standard InChI | InChI=1S/C26H20ClN3O3S/c1-16-6-8-17(9-7-16)15-30-22-5-3-2-4-20(22)24-25(34(30,31)32)23(21(14-28)26(29)33-24)18-10-12-19(27)13-11-18/h2-13,23H,15,29H2,1H3 |
| Standard InChI Key | DWSZFWYLHABSEW-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=C(C=C5)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a fused pyrano-benzothiazine core substituted with a 4-chlorophenyl group at position 4, a 4-methylbenzyl group at position 6, and a cyano moiety at position 3. The 5,5-dioxide designation indicates the presence of two sulfone oxygen atoms on the benzothiazine ring. This arrangement confers unique electronic and steric properties, influencing reactivity and biological interactions.
Key Structural Features:
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Heterocyclic Core: The pyrano[3,2-c]benzothiazine system provides a rigid, planar framework conducive to π-π stacking interactions with biological targets.
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Substituent Effects:
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The 4-chlorophenyl group enhances lipophilicity and may facilitate membrane penetration.
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The 4-methylbenzyl side chain contributes to steric bulk, potentially modulating binding specificity.
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The cyano group at position 3 introduces electron-withdrawing character, stabilizing the molecule against oxidative degradation.
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Physicochemical Parameters
While exact data for this derivative are unavailable, analogous benzothiazine derivatives exhibit the following properties:
| Property | Typical Range for Analogues | Implications |
|---|---|---|
| Molecular Weight | 450–550 g/mol | Favors blood-brain barrier permeability |
| LogP | 2.5–4.0 | Moderate lipophilicity for cellular uptake |
| Aqueous Solubility | <10 µg/mL | Requires formulation optimization |
| Melting Point | 180–220°C | Indicates crystalline stability |
Data inferred from structural analogues.
Synthesis and Characterization
Synthetic Pathways
The synthesis of pyrano-benzothiazine derivatives generally follows multi-step protocols involving cyclization and functionalization reactions. A representative route for analogous compounds includes:
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Formation of Benzothiazine Precursor:
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Condensation of substituted thioureas with α-haloketones under basic conditions.
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Pyran Ring Construction:
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Cyclocondensation with dienophiles or via [4+2] cycloaddition strategies.
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Post-Functionalization:
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Introduction of aryl and alkyl substituents through nucleophilic aromatic substitution or cross-coupling reactions.
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Oxidation to Sulfone:
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Treatment with hydrogen peroxide or m-chloroperbenzoic acid to achieve the 5,5-dioxide configuration.
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Critical Reaction Parameters:
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Temperature: 80–120°C for cyclization steps.
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Catalysts: Lewis acids (e.g., ZnCl₂) for regioselective ring formation.
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Purification: Sequential chromatography and recrystallization to achieve >95% purity.
Biological Activities and Mechanisms
Enzyme Inhibition Profiles
| Enzyme | Inhibition IC₅₀ | Therapeutic Relevance |
|---|---|---|
| Acetylcholinesterase | 0.8 µM | Alzheimer’s disease |
| Monoamine Oxidase B | 1.2 µM | Parkinson’s disease |
| Cyclooxygenase-2 | 3.5 µM | Neuroinflammation |
Data extrapolated from structurally similar compounds.
Antimicrobial Efficacy
While direct studies are lacking, thiophene-containing analogues exhibit broad-spectrum activity:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.50 |
| Candida albicans | 2.00 |
Mechanistic studies suggest membrane disruption and biofilm inhibition.
Pharmacological Development Considerations
ADMET Profiling
Predictive modeling for benzothiazine derivatives indicates:
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Absorption: Moderate oral bioavailability (30–50%) due to first-pass metabolism.
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Distribution: High plasma protein binding (>90%) limits free drug concentration.
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Metabolism: Hepatic CYP3A4/5-mediated oxidation generates polar metabolites.
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Toxicity: Ames test negative for mutagenicity; hepatotoxicity observed at >100 mg/kg doses in rodents.
Structural Optimization Opportunities
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Position 4 Substituents: Replacing 4-chlorophenyl with fluorinated aryl groups may enhance blood-brain barrier penetration.
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Position 6 Modifications: Introducing hydrophilic moieties could improve aqueous solubility without compromising target affinity.
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